molecular formula C24H25FN2O5S B12495973 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide

Cat. No.: B12495973
M. Wt: 472.5 g/mol
InChI Key: GEUNGWNUSUIIQS-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide is a complex organic compound characterized by the presence of fluorophenyl, sulfonyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorophenylsulfonyl chloride and 4-methoxyphenylamine. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include modulation of signal transduction pathways and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)glycinamide
  • N~2~-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide
  • N~2~-(4-fluorophenyl)sulfonyl-N-[2-(4-methoxyphenyl)ethyl]glycinamide

Uniqueness

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H25FN2O5S

Molecular Weight

472.5 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C24H25FN2O5S/c1-31-21-9-3-18(4-10-21)15-16-26-24(28)17-27(20-7-11-22(32-2)12-8-20)33(29,30)23-13-5-19(25)6-14-23/h3-14H,15-17H2,1-2H3,(H,26,28)

InChI Key

GEUNGWNUSUIIQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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